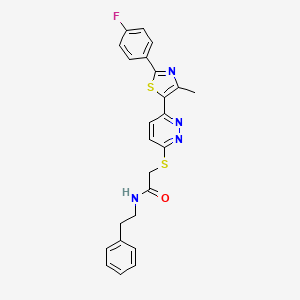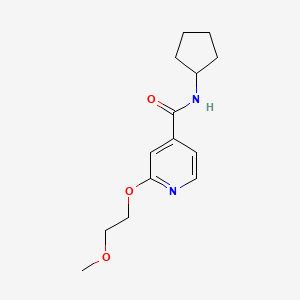
3-Acetamido-5-methyladamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-5-methyladamantane-1-carboxylic acid is a compound with the CAS Number: 14670-96-3 . It has a molecular weight of 251.33 .
Synthesis Analysis
The synthesis of this compound can be achieved through the Ritter reaction of cage substrates with a wide series of nitriles in fuming nitric acid and its mixtures . The compound was synthesized from adamantane-1-carboxylic acid with a yield of 92% .Molecular Structure Analysis
The IUPAC name of the compound is 3-(acetylamino)-5-methyl-1-adamantanecarboxylic acid . The InChI Code is 1S/C14H21NO3/c1-9(16)15-14-5-10-3-12(2,7-14)6-13(4-10,8-14)11(17)18/h10H,3-8H2,1-2H3,(H,15,16)(H,17,18) .Physical and Chemical Properties Analysis
The compound has a melting point of 265-266°C . The molecular formula is C14H21NO3 .Scientific Research Applications
Synthesis and Derivative Formation
3-Acetamido-5-methyladamantane-1-carboxylic acid and its derivatives have been explored for various synthetic applications. Aoyama and Hara (2013) synthesized optically active adamantane derivatives starting from enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate, which led to the creation of new adamantane compounds through the substitution of a fluorine atom with a phenyl group. This process involved the preparation of both enantiomers of 3-amino-5-methyladamantane-1-carbooxylic acid, highlighting the compound's versatility in synthesizing optically active molecules (Aoyama & Hara, 2013).
Chemical Behavior and Complex Formation
Lu and Kraatz (2004) studied the chemical behavior and complex formation of 3-Acetamido-5-methylpyrazole, a compound similar in structure to this compound. They synthesized 3-Acetamido-5-methylpyrazole and characterized its solid-state structure, revealing extensive hydrogen bonding. This compound demonstrated the ability to bind to metal centers as an O,N-chelate upon coordination with Co2+, Zn2+, and Cd2+, forming complexes with distinct geometric arrangements. The research highlighted the compound's potential in forming stable complexes and its relevance in various chemical applications (Lu & Kraatz, 2004).
Safety and Hazards
Properties
IUPAC Name |
3-acetamido-5-methyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-3-12(2,7-14)6-13(4-10,8-14)11(17)18/h10H,3-8H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFZABYFIRCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)



![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2691071.png)




![6-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2691083.png)
![N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2691086.png)
![1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B2691087.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2691088.png)
